4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride
Overview
Description
Chemical Reactions Analysis
Sulfonyl chlorides, including SMBSCl, are known to react with amines in a nucleophilic addition/elimination reaction . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine . The carbon-oxygen double bond then reforms, and a chloride ion is pushed off .Scientific Research Applications
Synthesis of N-(3-Amino-4-methylphenyl)benzamide
This compound is used in the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide . This is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
Kinetics Study in Microflow System
The compound is used in kinetics studies in a microflow system . By screening the acylating reagents and reaction conditions, the desired product was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
Optimization of Reaction Conditions
The compound is used in the optimization of reaction conditions . The kinetic model was used to optimize reaction conditions, as a result, the desired product was synthesized in the microreactor with a yield of 85.7% within 10 min .
Derivatization Reagent
Benzenesulfonyl chloride, a related compound, is used as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .
Mechanism of Action
The mechanism of action of SMBSCl in chemical reactions is likely similar to that of other sulfonyl chlorides. As mentioned above, in reactions with amines, there is a nucleophilic attack on the carbon atom of the sulfonyl chloride by the nitrogen atom of the amine . This is followed by the reformation of the carbon-oxygen double bond and the elimination of a chloride ion .
Safety and Hazards
While specific safety and hazard information for SMBSCl is not available in the sources retrieved, sulfonyl chlorides in general, such as benzenesulfonyl chloride, are known to be hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed . They are also harmful to aquatic life .
properties
IUPAC Name |
4-(3-methylbutanoylamino)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLTUAJVVSTSQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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